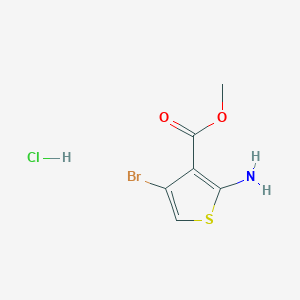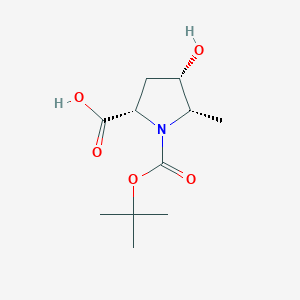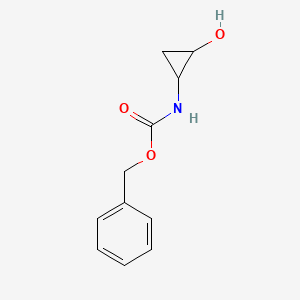![molecular formula C15H17ClN2O B8216392 Spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine] hydrochloride](/img/structure/B8216392.png)
Spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine] hydrochloride
Vue d'ensemble
Description
Spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4’-piperidine] hydrochloride is a complex organic compound with the molecular formula C15H17ClN2O It is characterized by a spiro structure, which means that two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4’-piperidine] hydrochloride typically involves a multi-step process. One common method includes the spiro-cyclization of N-arylpropiolamides with thiophenols under blue light-promoted radical-mediated conditions. Hydrochloric acid is often used as a promoter, and air serves as a sustainable oxidant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4’-piperidine] hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, thiophenols, and various oxidizing and reducing agents. The conditions often involve specific temperatures, pressures, and the presence of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions may yield different substituted compounds.
Applications De Recherche Scientifique
Spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4’-piperidine] hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and protein binding.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4’-piperidine] hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro[1,4-benzothiazine-2,2’-pyrroles]
- Sulfur-containing benzo[b]pyrrolo[2,1-c][1,4]oxazine-3,9-diones
Uniqueness
Spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4’-piperidine] hydrochloride is unique due to its spiro structure, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for various scientific applications, particularly in the synthesis of complex organic molecules and the study of biochemical interactions.
Propriétés
IUPAC Name |
spiro[piperidine-4,4'-pyrrolo[2,1-c][1,4]benzoxazine];hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O.ClH/c1-2-5-13-12(4-1)17-11-3-6-14(17)15(18-13)7-9-16-10-8-15;/h1-6,11,16H,7-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHQNIITGTZCFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CN3C4=CC=CC=C4O2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
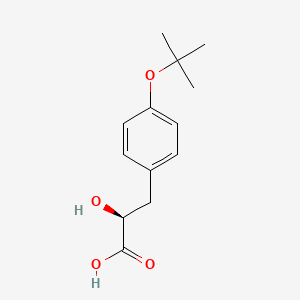
![(S)-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid](/img/structure/B8216316.png)
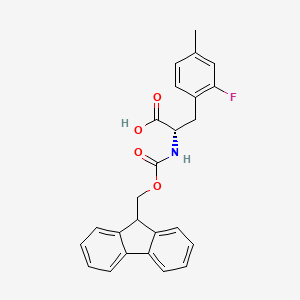
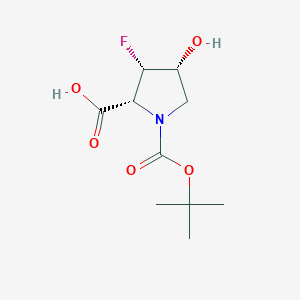
![3,3'-[[2-(Cbz-amino)-2-[[3-[[3-(Boc-amino)propyl]amino]-3-oxopropoxy]methyl]propane-1,3-diyl]bis(oxy)]bis[N-[3-(Boc-amino)propyl]propanamide]](/img/structure/B8216349.png)
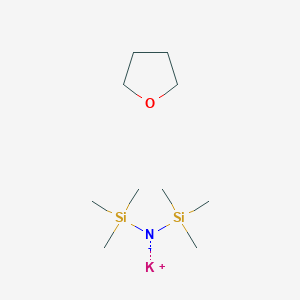
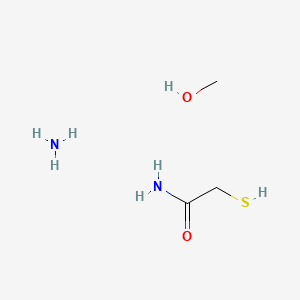
![2-hydroxy-1-[(3R,4R)-4-methylpyrrolidin-3-yl]ethanone](/img/structure/B8216373.png)
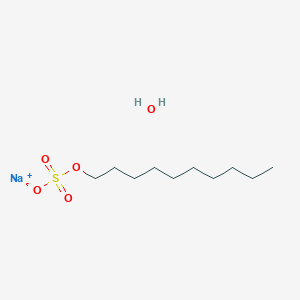
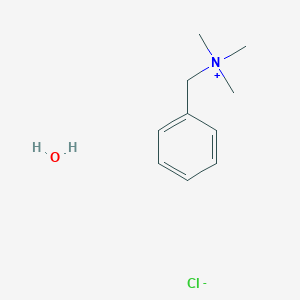
![3-Azabicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B8216393.png)
